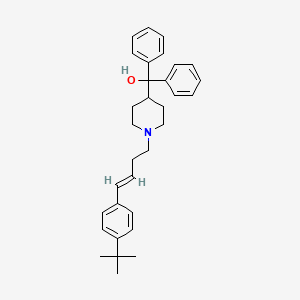
Dehydroxydehydro Terfenadine
Overview
Description
Dehydroxydehydro Terfenadine is a derivative of Terfenadine, a nonsedating-type histamine H1-receptor antagonist. It is known for its antihistaminic properties and is used primarily in scientific research. The compound has a molecular formula of C32H39NO and a molecular weight of 453.66 g/mol .
Mechanism of Action
Target of Action
Dehydroxydehydro Terfenadine, a derivative of Terfenadine, primarily targets the H1 histamine receptors . These receptors play a crucial role in allergic reactions, making them a key target for antihistamines .
Mode of Action
This compound competes with histamine for binding at H1-receptor sites in various tissues such as the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle . This reversible binding suppresses the formation of edema, flare, and pruritus resulting from histaminic activity .
Biochemical Pathways
The compound affects the histamine H1 receptor signaling pathway . It modulates the balance of Bax and Bcl-2, triggering cytochrome c discharge in the cytoplasm, thereby stimulating the caspase cascade . It also suppresses STAT3 phosphorylation and expression of its gene products by inhibiting MEK/ERK and JAK2 activation .
Pharmacokinetics
This results in low plasma concentrations of the parent drug and high concentrations of active metabolites . The compound’s ADME properties would significantly impact its bioavailability.
Result of Action
This compound induces apoptosis in cancer cells by suppressing STAT3 signaling . It causes up-regulation and activation of Bak and the cleavage of Mcl-1, leading to the loss of mitochondrial membrane potential and activation of caspase cascades . This further results in DNA damage response and cell apoptosis .
Action Environment
Environmental factors can influence the action of this compound, although specific studies on this compound are limited. In general, factors such as temperature, photoperiod, and exposure to pollutants can affect the efficacy and stability of many compounds
Biochemical Analysis
Biochemical Properties
Dehydroxydehydro Terfenadine interacts with various enzymes and proteins. It is known to interact with Cytochrome P450 2D6 (CYP2D6), a major human drug-metabolizing enzyme . This interaction is crucial in the metabolic transformation of Terfenadine .
Cellular Effects
This compound’s parent compound, Terfenadine, has been shown to have significant effects on various types of cells. For instance, it has been found to induce anti-proliferative and apoptotic activities in human hormone-refractory prostate cancer cells . It also induces apoptosis by suppressing STAT3 signaling in human colorectal cancer HCT116 cells .
Molecular Mechanism
The molecular mechanism of this compound is closely related to that of Terfenadine. Terfenadine competes with histamine for binding at H1-receptor sites in the GI tract, uterus, large blood vessels, and bronchial muscle . This reversible binding suppresses the formation of edema, flare, and pruritus resulting from histaminic activity .
Temporal Effects in Laboratory Settings
For instance, a study using a heart and liver system to evaluate the temporal pharmacokinetic/pharmacodynamic relationship for Terfenadine showed a time-dependent drug-induced increase in field potential duration in the cardiac compartment .
Dosage Effects in Animal Models
While there are no specific studies on the dosage effects of this compound in animal models, research on Terfenadine has shown that its effects can vary with different dosages .
Metabolic Pathways
This compound’s metabolic pathway is likely similar to that of Terfenadine. Terfenadine is metabolized by Cytochrome P450 2D6 (CYP2D6) into its active metabolite, Fexofenadine .
Transport and Distribution
Transport proteins play a crucial role in the absorption, distribution, and elimination of a wide variety of drugs, including Terfenadine .
Subcellular Localization
Understanding the subcellular localization of a compound can provide insights into its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dehydroxydehydro Terfenadine involves the modification of TerfenadineThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality raw materials and advanced equipment to maintain consistency and purity. The production is carried out under strict regulatory guidelines to ensure safety and efficacy .
Chemical Reactions Analysis
Types of Reactions: Dehydroxydehydro Terfenadine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Dehydroxydehydro Terfenadine has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in analytical chemistry and for studying reaction mechanisms.
Biology: Employed in the study of cellular processes and interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Terfenadine: The parent compound, known for its antihistaminic properties but with a risk of cardiac arrhythmia.
Fexofenadine: The active metabolite of Terfenadine, which is safer and widely used as an antihistamine.
Loratadine: Another nonsedating antihistamine with a similar mechanism of action
Uniqueness: Dehydroxydehydro Terfenadine is unique due to its specific structural modifications, which enhance its stability and reduce potential side effects compared to its parent compound, Terfenadine. Its distinct chemical properties make it valuable for various research applications .
Properties
IUPAC Name |
[1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidin-4-yl]-diphenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO/c1-31(2,3)27-19-17-26(18-20-27)12-10-11-23-33-24-21-30(22-25-33)32(34,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-20,30,34H,11,21-25H2,1-3H3/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTTZRLNHNLXQW-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/CCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104953-06-2 | |
| Record name | (1-(4-(4-(1,1-Dimethylethyl)phenyl)but-3-enyl)piperidin-4-yl)diphenylmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104953062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-(4-(4-(1,1-DIMETHYLETHYL)PHENYL)BUT-3-ENYL)PIPERIDIN-4-YL)DIPHENYLMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T6HU6LQE9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


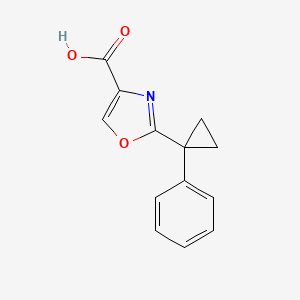
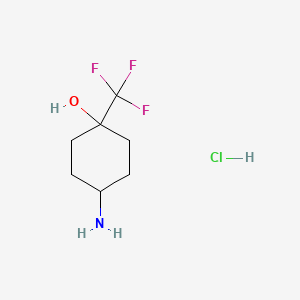


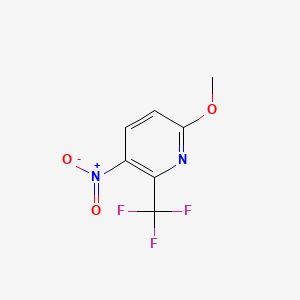


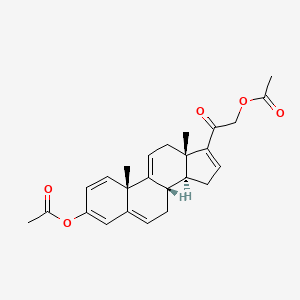
![3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic Acid](/img/structure/B568912.png)





